Bis(4-nitrophenyl) dodecylphosphonate
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Overview
Description
Bis(4-nitrophenyl) dodecylphosphonate is an organic compound belonging to the class of aryl phosphodiesters. This compound is characterized by the presence of two 4-nitrophenyl groups attached to a dodecylphosphonate moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(4-nitrophenyl) dodecylphosphonate typically involves the reaction of 4-nitrophenol with dodecylphosphonic dichloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(4-nitrophenyl) dodecylphosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 4-nitrophenol and dodecylphosphonic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Commonly performed using hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic aromatic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: 4-nitrophenol and dodecylphosphonic acid.
Reduction: Bis(4-aminophenyl) dodecylphosphonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bis(4-nitrophenyl) dodecylphosphonate is utilized in several scientific research fields:
Chemistry: Used as a model compound for studying hydrolysis and substitution reactions.
Biology: Employed in the study of enzyme-catalyzed hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the synthesis of surfactants and other specialty chemicals.
Mechanism of Action
The mechanism of action of bis(4-nitrophenyl) dodecylphosphonate involves its interaction with various molecular targets. In hydrolysis reactions, the compound acts as a substrate for phosphatase enzymes, which catalyze the cleavage of the phosphoester bond. The nitro groups can undergo reduction or substitution reactions, leading to the formation of different products. The amphiphilic nature of the compound allows it to interact with lipid membranes, making it useful in drug delivery applications.
Comparison with Similar Compounds
Similar Compounds
Bis(4-nitrophenyl) phosphate: Similar structure but with a phosphate group instead of a dodecylphosphonate group.
Bis(4-nitrophenyl) squaramide: Contains squaramide instead of dodecylphosphonate.
Bis(4-nitrophenyl) hydrogen phosphate: Similar structure but with a hydrogen phosphate group.
Uniqueness
Bis(4-nitrophenyl) dodecylphosphonate is unique due to its long dodecyl chain, which imparts amphiphilic properties. This makes it particularly useful in applications involving interactions with lipid membranes and surfactant synthesis. Its ability to undergo various chemical reactions also makes it a versatile compound for research in different scientific fields.
Properties
CAS No. |
62750-93-0 |
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Molecular Formula |
C24H33N2O7P |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
1-[dodecyl-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C24H33N2O7P/c1-2-3-4-5-6-7-8-9-10-11-20-34(31,32-23-16-12-21(13-17-23)25(27)28)33-24-18-14-22(15-19-24)26(29)30/h12-19H,2-11,20H2,1H3 |
InChI Key |
JCRJHHGXPBTKSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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